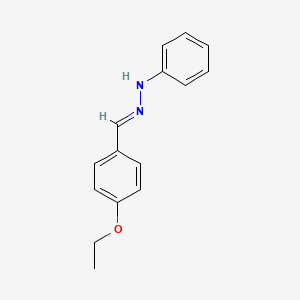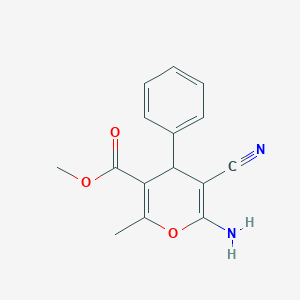![molecular formula C13H9NO3S B11554712 6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11554712.png)
6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and pyridine rings, along with a thiophene substituent, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for larger-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of complex polyheterocycles, which are valuable in the development of new materials and catalysts.
Biology and Medicine: Due to its unique structure, the compound has potential applications in drug discovery and development. It can serve as a scaffold for designing molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple heteroatoms and conjugated systems suggests potential interactions with nucleophilic and electrophilic sites in biological molecules.
Comparación Con Compuestos Similares
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Thiophenes (CHEBI:26961)
Uniqueness: (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C13H9NO3S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
(1Z)-6-methyl-1-(thiophen-2-ylmethylidene)-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO3S/c1-7-5-9-10(6-8-3-2-4-18-8)17-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
Clave InChI |
DPTJBTYIXPIUOZ-POHAHGRESA-N |
SMILES isomérico |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CS3 |
SMILES canónico |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11554662.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11554670.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11554674.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11554696.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11554701.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11554703.png)
![N-[(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11554706.png)
![3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one](/img/structure/B11554716.png)
![methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11554718.png)
![4-(2-{N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11554719.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11554732.png)
